6-(Aminomethyl)benzoxazole Hydrochloride
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Overview
Description
6-(Aminomethyl)benzoxazole Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer activities
Cellular Effects
Benzoxazole derivatives have been shown to possess potent anticancer activity . They can target a wide range of metabolic pathways and cellular processes in cancer pathology .
Molecular Mechanism
The molecular mechanism of action of 6-(Aminomethyl)benzoxazole Hydrochloride is not well-understood. The planar structure of benzoxazole allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Metabolic Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways .
Subcellular Localization
The spatial organization of molecules in a cell is essential for their functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 6-(Aminomethyl)benzoxazole Hydrochloride, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)benzoxazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
6-(Aminomethyl)benzoxazole Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)benzoxazole Hydrochloride involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Aminomethyl)benzoxazole Hydrochloride include other benzoxazole derivatives, such as:
- 2-Aminobenzoxazole
- 5,6-Dimethylbenzoxazole
- Benzoxazole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific structure, which includes an aminomethyl group attached to the benzoxazole ring. This structural feature may confer unique biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
1,3-benzoxazol-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATYUJKCJILUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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